molecular formula C20H32N8O9 B8116187 N,N-Bis(PEG1-azide)-N-PEG2-NHS ester

N,N-Bis(PEG1-azide)-N-PEG2-NHS ester

Cat. No.: B8116187
M. Wt: 528.5 g/mol
InChI Key: PDBTVJFJPNCLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Orthogonal Reactive Moieties in Contemporary Biomolecular and Material Sciences

In the intricate landscape of biomolecular and material sciences, the concept of orthogonal reactive moieties is paramount. acs.org Orthogonality in this context refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. acs.org Each reactive group, or moiety, has a specific partner with which it will exclusively react, even in the presence of a multitude of other functional groups. acs.orgnih.gov This selectivity is crucial for the precise construction of complex molecules and materials.

One of the most prominent examples of such a reaction is the azide-alkyne cycloaddition, often categorized under the broader term "click chemistry". nih.govorganic-chemistry.org This reaction, particularly the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) versions, allows for the highly efficient and specific formation of a stable triazole linkage between an azide (B81097) and an alkyne. nih.govorganic-chemistry.orgnumberanalytics.com The bioorthogonality of the azide and alkyne groups—meaning they are largely absent from and non-reactive with biological systems—makes this chemistry exceptionally valuable for labeling and modifying biomolecules within their native environments. numberanalytics.com

The application of orthogonal chemistries extends beyond bioconjugation to the synthesis of functional materials, such as polymers with complex architectures and the functionalization of surfaces. numberanalytics.com This precise control over chemical reactivity enables the development of advanced materials with tailored properties for applications in diagnostics, drug delivery, and tissue engineering. nih.govmdpi.com

Evolution of Polyethylene Glycol (PEG) Architectures in Bioconjugation and Polymer Chemistry

Polyethylene glycol (PEG) has become a cornerstone in biomedical applications due to its biocompatibility, solubility in water, and ability to reduce the immunogenicity of conjugated molecules. crimsonpublishers.commdpi.comnih.gov The process of attaching PEG chains to molecules, known as PEGylation, has been a successful strategy for improving the pharmacokinetic properties of therapeutic proteins and peptides since the 1970s. crimsonpublishers.comtandfonline.com

The architecture of PEG itself has evolved significantly from simple linear chains. nih.gov Early PEGylation utilized linear PEGs, but the demand for more sophisticated applications has driven the development of more complex structures. youtube.comwalshmedicalmedia.com Branched PEGs, such as Y-shaped and multi-arm PEGs, offer distinct advantages. nih.govwalshmedicalmedia.com Multi-arm PEGs, synthesized from cores like glycerol, pentaerythritol, or hexaglycerol, can be cross-linked to form hydrogels used in drug delivery and tissue engineering. jenkemusa.commolecularcloud.orgjenkemusa.com These multi-arm structures allow for a higher payload of conjugated molecules, such as drugs, per polymer. walshmedicalmedia.comgoogle.com

Furthermore, the development of heterobifunctional PEGs, which possess two different reactive groups at their termini, has greatly expanded the toolkit for bioconjugation. cd-bioparticles.net These linkers act as spacers, connecting two different chemical entities with precision. cd-bioparticles.net The ability to synthesize PEGs with a wide array of functional groups has been instrumental in creating advanced drug delivery systems, including antibody-drug conjugates (ADCs), where they can improve solubility and the pharmacokinetic profile. cd-bioparticles.net The continuous innovation in PEG architecture, from linear to branched and multi-arm heterobifunctional designs, reflects the growing need for precisely engineered polymers in medicine and materials science. youtube.comstmjournals.comnumberanalytics.com

Rationale for Combining Azide and N-Hydroxysuccinimide (NHS) Ester Functionalities in N,N-Bis(PEG1-azide)-N-PEG2-NHS Ester

The design of the this compound molecule is a prime example of rational chemical design, combining two of the most reliable and widely used reactive groups in bioconjugation: the azide and the N-hydroxysuccinimide (NHS) ester. cd-bioparticles.netbroadpharm.com The rationale behind this combination lies in their orthogonal reactivity and the distinct advantages each group offers.

The NHS ester is a well-established tool for selectively reacting with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. glenresearch.comthermofisher.comthermofisher.com This reaction forms a stable amide bond and proceeds efficiently in aqueous environments at physiological to slightly alkaline pH. glenresearch.comthermofisher.com The reliability and selectivity of NHS esters have made them a go-to choice for labeling proteins and other amine-containing molecules. amerigoscientific.comchemicalbook.com

On the other hand, the azide group is a key component of "click chemistry," specifically the azide-alkyne cycloaddition. numberanalytics.combioclone.net This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with biological processes. nih.govnumberanalytics.com The azide group can be used to attach molecules containing a corresponding alkyne or a strained cyclooctyne (B158145) (in SPAAC) with high precision. broadpharm.comwindows.net

By incorporating both azide and NHS ester functionalities into a single, branched PEG linker, the this compound offers a trifunctional platform for creating complex conjugates. cd-bioparticles.netbroadpharm.combroadpharm.com The NHS ester can be used to attach the entire linker to a protein or other amine-containing biomolecule. Subsequently, the two azide groups are available for "clicking" on other molecules, such as fluorescent dyes, targeting ligands, or additional therapeutic agents. cd-bioparticles.net This dual-functionality allows for a modular and highly versatile approach to constructing sophisticated biomolecular assemblies.

Key Properties of Functional Groups in this compound
Functional GroupReactive PartnerResulting LinkageKey Features
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH2)Amide BondHigh reactivity and selectivity towards amines, forms stable bonds. glenresearch.comthermofisher.com
Azide (-N3)Alkyne or Strained CyclooctyneTriazole RingBioorthogonal, highly specific "click" reaction, forms stable bonds. nih.govorganic-chemistry.org

Overview of Research Paradigms and Scope of Inquiry for this compound and Analogous Hetero-Bifunctional Constructs

The research paradigms surrounding this compound and similar hetero-bifunctional constructs are diverse and impactful, spanning multiple scientific disciplines. The primary scope of inquiry revolves around their application as versatile linkers in bioconjugation, drug delivery, and materials science.

In bioconjugation , these linkers are instrumental for the site-specific modification of proteins, antibodies, and oligonucleotides. nih.govacs.org Research focuses on creating antibody-drug conjugates (ADCs), where the linker's ability to attach both a targeting antibody and a therapeutic payload is critical. cd-bioparticles.netjenkemusa.com The PEG component in these constructs is also studied for its ability to improve the solubility and in vivo stability of the resulting conjugate. mdpi.comtandfonline.com

In the field of drug delivery , the focus is on designing advanced nanocarriers. nih.gov The multi-functional nature of these linkers allows for the attachment of drugs, targeting moieties, and imaging agents to a single nanoparticle or polymer backbone. walshmedicalmedia.comgoogle.com Researchers investigate how the architecture of these constructs influences drug loading capacity, release kinetics, and targeting efficiency. molecularcloud.org The development of stimuli-responsive systems, where drug release is triggered by specific environmental cues, is also an active area of investigation. stmjournals.com

In materials science , these linkers are used to create novel hydrogels and functionalize surfaces. molecularcloud.orgjenkemusa.com The orthogonal reactive groups enable the precise cross-linking of polymer chains to form hydrogels with tailored mechanical properties and degradation profiles for applications in tissue engineering and regenerative medicine. jenkemusa.comjenkemusa.com On surfaces, these linkers can be used to immobilize biomolecules for the development of biosensors and diagnostic arrays. nih.govamerigoscientific.com

The overarching goal of research in this area is to leverage the unique chemical properties of these multi-functional linkers to create highly organized and functional molecular systems that can address challenges in medicine and technology.

Research Applications of Hetero-Bifunctional PEG Linkers
FieldSpecific ApplicationKey Advantage of the Linker
BioconjugationAntibody-Drug Conjugates (ADCs)Connects antibody and drug; improves solubility and stability. cd-bioparticles.netjenkemusa.com
Drug DeliveryTargeted NanocarriersAttaches targeting ligands and therapeutic agents to a nanoparticle. nih.gov
Materials ScienceHydrogel FormationPrecise cross-linking for tailored properties in tissue engineering. molecularcloud.orgjenkemusa.com
DiagnosticsBiosensor DevelopmentImmobilization of biomolecules on surfaces. nih.gov

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBTVJFJPNCLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N8O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies for N,n Bis Peg1 Azide N Peg2 Nhs Ester

Retrosynthetic Analysis of the N,N-Bis(PEG1-azide)-N-PEG2-NHS Ester Scaffold

A retrosynthetic analysis of the this compound scaffold dictates a strategic disassembly of the molecule to identify plausible starting materials and key synthetic transformations. The target molecule is a tertiary amine substituted with two identical azido-PEGylated arms and one NHS ester-PEGylated arm.

The primary disconnections in a retrosynthetic approach are the N-PEG bonds and the NHS ester bond. This leads to several potential synthetic pathways:

Step 1: NHS Ester Disconnection: The active NHS ester is typically formed in the final step from its corresponding carboxylic acid due to its moisture sensitivity. broadpharm.com This disconnection reveals the precursor molecule, N,N-Bis(PEG1-azide)-N-PEG2-carboxylic acid.

Step 2: N-PEG Bond Disconnections: The three N-PEG bonds can be disconnected to reveal a central nitrogen-containing core and the three PEG arms. This suggests a core building block, such as a primary amine or ammonia, and three electrophilic PEG chains.

Step 3: Precursor Simplification: The PEG arms themselves are derived from simpler, commercially available PEG diols or methoxy-PEGs, which are then functionalized to introduce the required azide (B81097) and carboxylic acid terminal groups.

This analysis suggests that the synthesis would logically proceed by first preparing the functionalized PEG precursors, followed by their assembly onto a central nitrogen core, and concluding with the activation of the carboxylic acid to the NHS ester.

Synthesis of Azide-Terminated PEG Precursors (PEG-Azide)

The synthesis of azide-terminated PEG (PEG-N3) is a fundamental step in constructing the target molecule. This precursor provides the bioorthogonal "click" chemistry handles. axispharm.com The most common and efficient method involves a two-step conversion of a hydroxyl-terminated PEG. nih.govresearchgate.net

Activation of the Hydroxyl Group: The terminal hydroxyl group of a PEG molecule (e.g., HO-PEG1-OH) is first converted into a better leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form a PEG-mesylate (PEG-OMs) or PEG-tosylate (PEG-OTs) intermediate. mdpi.comnih.gov

Nucleophilic Substitution: The resulting PEG-mesylate or -tosylate is then treated with an excess of sodium azide (NaN3) in a suitable solvent like ethanol or dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group via an SN2 reaction to yield the desired azide-terminated PEG. nih.govnih.gov

High yields and conversion rates of over 95% are achievable for this transformation. mdpi.comnih.gov

StepReactantsReagentsProductTypical Yield
1. Activation Hydroxyl-PEGMethanesulfonyl Chloride (MsCl), Triethylamine (TEA)Mesylate-PEG>95%
2. Azidation Mesylate-PEGSodium Azide (NaN3)Azide-PEG97% nih.gov

Synthesis of NHS Ester-Terminated PEG Precursors (PEG-NHS Ester)

The NHS ester moiety is an amine-reactive functional group crucial for bioconjugation. biochempeg.com Its synthesis starts from a carboxylic acid-terminated PEG (PEG-COOH), which is then activated.

The synthesis of the PEG-COOH precursor can be achieved through various methods, including the oxidation of a hydroxyl-terminated PEG or by using an initiator containing a protected carboxyl group during the ring-opening polymerization of ethylene oxide.

Once the PEG-COOH precursor is obtained, it is converted to the PEG-NHS ester. This is typically accomplished through a carbodiimide-mediated coupling reaction. The PEG-COOH is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comnih.gov The reaction is usually performed in an anhydrous organic solvent like dichloromethane (DCM) or DMF. broadpharm.com

ReactantsReagentsSolventProduct
COOH-PEG, N-Hydroxysuccinimide (NHS)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Dichloromethane (DCM) or Dimethylformamide (DMF)NHS Ester-PEG

Convergent and Divergent Synthetic Routes to this compound

The assembly of the final multi-arm PEG derivative can be approached through two primary strategies: convergent synthesis and divergent synthesis. researchgate.net

Divergent Synthesis: This approach begins with a central core molecule containing multiple reactive sites. For the target molecule, a suitable starting point could be a molecule with one protected carboxyl group and two other reactive groups, such as hydroxyls. The PEG1 chains would be grown or attached to the hydroxyls, followed by conversion to azides. The carboxyl group would then be deprotected and extended with the PEG2 chain, followed by NHS activation. A divergent approach is also used in the synthesis of PEG-dendritic block copolymers, where a PEG-azide can serve as a focal point for the growth of dendritic blocks. acs.org

Optimization of Reaction Conditions and Yield for Complex PEG Architectures

Synthesizing complex, multi-functional PEG architectures requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.

Key parameters that must be controlled include:

Temperature: PEGylation reactions are sensitive to temperature. For instance, NHS ester conjugations are often performed at room temperature or on ice to prevent hydrolysis of the active ester, while azidation reactions may require refluxing to drive the reaction to completion. broadpharm.comnih.gov

pH: The pH of the reaction medium is critical, especially for reactions involving amines. NHS ester coupling to primary amines is most efficient at a pH of 7.0-8.0. broadpharm.com

Solvent: The choice of solvent is crucial for ensuring all reactants are soluble and stable. Anhydrous polar aprotic solvents like DMF and DMSO are commonly used for NHS ester chemistry. broadpharm.com

Stoichiometry: The molar ratio of reactants must be carefully controlled. A molar excess of the PEGylating agent is often used to drive the reaction towards completion, particularly when modifying complex biomolecules. acs.org

Reaction Time: Reaction times must be optimized to ensure complete conversion without leading to degradation or side products. Progress is typically monitored by chromatography (TLC, LC-MS) or spectroscopy. broadpharm.com

ParameterInfluence on SynthesisOptimized Condition Example
Temperature Affects reaction rate and stability of functional groups.NHS ester reactions: 4°C to 25°C to minimize hydrolysis. broadpharm.com
pH Critical for reactivity of amine groups.NHS ester coupling: pH 7.0-8.0 for efficient amide bond formation. broadpharm.com
Solvent Impacts solubility and reactivity of reagents.Anhydrous DMF or DMSO for moisture-sensitive NHS ester reactions. broadpharm.com
Reactant Ratio Drives reaction equilibrium and determines final product.20-fold molar excess of PEG-NHS ester for protein labeling. broadpharm.com
Time Determines the extent of reaction completion.30 minutes to several hours, depending on substrate and temperature. broadpharm.comacs.org

Strategies for Achieving Regioselectivity and Controlled Multi-Functionalization

Achieving the specific heterotrifunctional structure of this compound requires precise control over which functional groups react. This regioselectivity is accomplished using orthogonal protection/deprotection schemes and chemoselective reactions.

Orthogonal Protecting Groups: To build the molecule in a controlled manner, one can start with a central core that has three distinct functional groups, each masked with a protecting group that can be removed under different conditions. For example, a core could have a Boc-protected amine, a TBDMS-protected hydroxyl, and a benzyl-protected carboxyl group. Each group can be deprotected sequentially and reacted with the appropriate functionalized PEG chain without affecting the others.

Chemoselective Reactions: The inherent differences in the reactivity of functional groups are exploited. The azide and NHS ester groups on the final molecule are designed for orthogonal reactions; the NHS ester reacts with amines, while the azide reacts with alkynes or phosphines ("click" chemistry or Staudinger ligation), allowing for stepwise conjugation. axispharm.comacs.org The synthesis of heterobifunctional PEGs often relies on the selective activation of one of two identical terminal hydroxyl groups, for instance, through monotosylation. mdpi.comnih.gov

Scalability Considerations in the Synthesis of Multi-Functional PEG Derivatives

Transitioning the synthesis of complex PEG derivatives from a laboratory scale to industrial production presents several challenges. Scalability requires a focus on efficiency, cost-effectiveness, and reproducibility. mdpi.combiochempeg.com

Cost and Availability of Raw Materials: The cost of high-purity, low-polydispersity PEG starting materials can be significant. Efficient, high-yielding reactions are essential to minimize waste and cost.

Process Safety and Reagents: Some reagents used in lab-scale synthesis, such as sodium azide, are highly toxic and require special handling procedures at a large scale. Alternative, safer reagents or processes may need to be developed.

Purification Methods: Chromatographic purification, common in the lab, is often impractical and expensive for large-scale production. Alternative methods like precipitation, crystallization, and filtration are preferred. researchgate.net The synthesis route should be designed to minimize impurities that are difficult to remove.

Batch-to-Batch Consistency: Maintaining high purity and low polydispersity across large batches is critical, especially for biomedical applications. This requires robust process controls and analytical methods to ensure the quality of the final product. jenkemusa.com Convergent synthetic strategies can be advantageous for scalability as they allow for the separate production and quality control of each arm before the final assembly.

Reaction Mechanisms, Kinetics, and Orthogonality of N,n Bis Peg1 Azide N Peg2 Nhs Ester

Mechanistic Aspects of NHS Ester Aminolysis with Primary Amines

The N-hydroxysuccinimide ester is a widely utilized amine-reactive functional group in bioconjugation. precisepeg.com Its reaction with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, proceeds through a well-established nucleophilic acyl substitution mechanism. precisepeg.comlumiprobe.com

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond between the PEG linker and the amine-containing molecule. precisepeg.comaxispharm.com

The efficiency and rate of this aminolysis reaction are significantly influenced by the reaction conditions, most notably the pH. The reaction is typically performed in aqueous buffers with a pH range of 7 to 9. precisepeg.com The optimal pH is generally between 8.3 and 8.5. precisepeg.com At lower pH values, the primary amine is protonated (-NH3+), reducing its nucleophilicity and slowing the reaction rate. Conversely, at higher pH, the concentration of the more nucleophilic deprotonated amine (-NH2) increases, accelerating the aminolysis. However, this is counteracted by a competing hydrolysis reaction where the NHS ester reacts with hydroxide ions in the solution. precisepeg.com This hydrolysis becomes more pronounced at higher pH levels and leads to the formation of an unreactive carboxylate, thereby reducing the conjugation efficiency. axispharm.com The half-life of hydrolysis for NHS-esters can be as short as 10 minutes at pH 8.6 (4°C), highlighting the need for careful control of reaction conditions. windows.net

Table 1: Key Factors Influencing NHS Ester Aminolysis
ParameterEffect on ReactionTypical Conditions
pHRate increases with pH due to higher concentration of nucleophilic amine, but competing hydrolysis also increases.pH 7.2 - 8.5 windows.net
TemperatureHigher temperature increases the rate of both aminolysis and hydrolysis.4°C to Room Temperature (20-25°C) windows.net
Buffer CompositionBuffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the target molecule for reaction. axispharm.comwindows.netPhosphate, Borate, Carbonate, HEPES windows.net
ConcentrationHigher concentrations of reactants favor the bimolecular aminolysis reaction over the hydrolysis reaction. windows.netDependent on specific application

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N,N-Bis(PEG1-azide)-N-PEG2-NHS Ester

The two azide (B81097) groups on the this compound molecule are substrates for one of the most prominent "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective transformation that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The mechanism of CuAAC is complex and involves multiple steps. nih.govnih.gov It begins with the formation of a copper(I)-acetylide complex from the terminal alkyne and a Cu(I) source. nih.gov The azide then coordinates to this copper complex, which facilitates a stepwise cycloaddition process. nih.gov This ultimately leads to a six-membered copper-containing metallocycle intermediate, which then rearranges to form the stable triazolyl-copper species before protonolysis releases the triazole product and regenerates the catalyst. nih.gov A key advantage of the CuAAC reaction is its high efficiency and specificity, which allows it to proceed under mild, often aqueous, conditions with high yields and minimal byproducts. glenresearch.com

For bioconjugation, the Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate. nih.gov Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and protect biomolecules from damage. glenresearch.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

An alternative to CuAAC for reacting the azide groups is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry as it proceeds without the need for a cytotoxic metal catalyst. The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). magtech.com.cn

The mechanism involves a [3+2] dipolar cycloaddition between the azide and the strained alkyne. The release of ring strain provides the thermodynamic impetus for the reaction to proceed rapidly and irreversibly under physiological conditions (ambient temperature, aqueous environment). nih.gov Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of triazole regioisomers. However, its bioorthogonality—the ability to proceed in a complex biological environment without interfering with native biochemical processes—makes it exceptionally valuable for applications such as live-cell imaging and in vivo labeling. nih.gov The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with second-order rate constants varying over several orders of magnitude for different cyclooctyne reagents. magtech.com.cn

Kinetic and Thermodynamic Considerations of Concurrent Reactions

When considering concurrent reactions, the relative kinetics of each orthogonal transformation are critical. The rate of NHS ester aminolysis is highly dependent on pH and the concentration of the amine. mst.edu The rate of SPAAC is dependent on the intrinsic reactivity of the chosen strained alkyne, while the rate of CuAAC depends on the efficiency of the copper catalyst and ligands.

Table 2: Comparison of Reaction Kinetics for Orthogonal Chemistries
ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key Kinetic Factors
NHS Ester Aminolysis10 - 10³pH, Amine pKa, Steric Hindrance
CuAAC10³ - 10⁵Catalyst/Ligand System, Reactant Concentration
SPAAC10⁻³ - 10¹Cyclooctyne Ring Strain and Structure
Staudinger Ligation~10⁻²Phosphine Reagent Structure
Note: Rate constants are approximate and can vary significantly based on specific reactants and conditions.

For a successful concurrent reaction, the rates should be reasonably matched, or one reaction should be significantly faster to ensure it proceeds to completion before any potential side reactions can occur. Thermodynamically, all these reactions are highly favorable. The formation of stable amide and triazole rings provides a strong thermodynamic driving force, rendering the conjugations effectively irreversible under physiological conditions.

Influence of PEG Chain Length and Overall Architecture on Reactivity Profiles

Solubility and Biocompatibility: PEG is a hydrophilic polymer that imparts excellent water solubility to the linker and any subsequent conjugate, which is often essential for biological applications. jenkemusa.com

Steric Hindrance: The length of the PEG chains (defined by the number of ethylene glycol units) influences the steric environment around the reactive functional groups. Longer PEG chains can reduce steric hindrance between large conjugated molecules, allowing reactions to proceed more efficiently. dovepress.com

Reactivity and Accessibility: While PEGylation can improve solubility, the chain length can also impact the accessibility of the reactive termini. An excessively long or dense PEG layer can potentially mask the functional groups, reducing their effective reactivity or hindering their ability to interact with target sites, such as a receptor on a cell surface. nih.gov Studies have shown that there is often an optimal PEG chain length for a given application that balances the benefits of shielding non-specific interactions against the potential for compromising targeted binding and reactivity. dovepress.comnih.gov

The branched architecture of this compound, with two azide-terminated arms, allows for the attachment of two molecules at a defined distance from the point of conjugation via the NHS ester. The length of PEG1 will determine the reach of the azide groups, while the length of PEG2 will control the distance of the entire branched structure from the target molecule. This defined architecture is critical for creating conjugates with controlled stoichiometry and spatial orientation.

Applications in Advanced Bioconjugation and Biofunctionalization Research

Design and Assembly of Complex Biomolecular Architectures and PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific proteins. cd-bioparticles.net They consist of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. nih.govsymeres.com

The N,N-Bis(PEG1-azide)-N-PEG2-NHS ester is well-suited for the modular synthesis of PROTACs. Click chemistry is a common strategy for rapidly generating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. nih.gov

A synthetic strategy using this linker could involve:

Reacting the NHS ester with an amine-containing E3 ligase ligand.

Using click chemistry to attach one or two alkyne-modified ligands for the target protein to the azide (B81097) groups.

The dual-azide nature of this linker offers intriguing possibilities for creating more complex architectures, such as bivalent PROTACs that could potentially bind two target molecules simultaneously or homo-PROTACs designed to induce the degradation of the E3 ligase itself. nih.gov The PEG components of the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC, which is often a challenge due to the high molecular weight and lipophilicity of these molecules. symeres.comenamine.net

Surface Modification of Biosensors and Bio-interfaces for Enhanced Functionality

The functionalization of surfaces is fundamental to the development of advanced biosensors, biochips, and biocompatible materials. The this compound linker provides a robust method for immobilizing biomolecules onto various substrates.

The process typically involves a multi-step approach:

Surface Priming: The substrate (e.g., glass, gold, or polymer nanoparticles) is first functionalized with primary amines.

Linker Attachment: The NHS ester of the linker is reacted with the amine-functionalized surface, creating a surface coated with azide groups. acs.org

Biomolecule Immobilization: Alkyne-modified biomolecules of interest (e.g., antibodies, enzymes, or DNA probes) are then covalently attached to the surface via azide-alkyne click chemistry. nih.govuoa.gr

This method offers several advantages for biosensor development:

Bioorthogonality: The click reaction is highly specific, ensuring that biomolecules are attached only to the designated sites without unwanted side reactions. poly-an.de

Oriented Immobilization: By modifying the biomolecule with an alkyne at a specific site, it is possible to control its orientation on the surface, which can be crucial for maintaining its biological activity (e.g., ensuring the antigen-binding site of an antibody is accessible).

Antifouling Properties: The PEG chains in the linker create a hydrophilic layer on the surface. This PEGylation is known to resist the non-specific adsorption of proteins and other biomolecules, reducing background noise and significantly improving the sensitivity and selectivity of the biosensor. acs.orgnih.gov

Surface MaterialInitial FunctionalizationLinker Attachment MethodFinal Biomolecule Immobilization
Glass/SilicaSilanization (e.g., with APTES) to add -NH2NHS ester coupling to aminesClick chemistry (Azide-Alkyne)
GoldSelf-Assembled Monolayer (SAM) of amine-thiolNHS ester coupling to aminesClick chemistry (Azide-Alkyne)
Polymer NanoparticlesSurface activation to create -NH2 or -COOH groupsNHS ester coupling to aminesClick chemistry (Azide-Alkyne)
Magnetic BeadsAmine-functionalized coatingNHS ester coupling to aminesClick chemistry (Azide-Alkyne) nih.gov

Strategies for Multi-Valency and Targeted Ligand Presentation

Multi-valency, the simultaneous presentation of multiple ligands, can dramatically enhance the binding affinity and specificity of a conjugate to its target, a phenomenon known as the avidity effect. The "Bis-azide" structure of the this compound is inherently designed for creating bivalent molecules. After attaching the linker to a scaffold (like a protein, nanoparticle, or dendrimer), two targeting ligands can be attached, which can lead to improved cell targeting and uptake. cd-bioparticles.net

Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them ideal scaffolds for creating multi-valent systems for drug delivery and targeting. nih.govsigmaaldrich.commdpi.com The this compound can be used to functionalize the surface of dendrimers, adding multiple points for further conjugation via click chemistry. nih.gov

Beyond just the number of ligands, their presentation is also critical for effective receptor binding. The PEG chains in the linker act as flexible spacers that extend the ligands away from the surface of the carrier. nih.gov This can prevent steric hindrance and allow the ligand to adopt the optimal conformation for binding to its receptor. thno.org The lengths of the PEG chains (PEG1 and PEG2) can be tailored to fine-tune the distance between the scaffold and the ligand, optimizing the targeting efficiency of the entire system. thno.org

Applications in Polymer Chemistry and Advanced Materials Science

Grafting-to and Grafting-from Approaches for Surface Functionalization of Materials

The dual reactivity of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester makes it highly suitable for sophisticated surface functionalization strategies, including both "grafting-to" and "grafting-from" methods. These approaches are fundamental to altering the surface properties of materials to enhance biocompatibility, reduce non-specific protein adsorption, or introduce specific functionalities. nih.gov

In a typical "grafting-to" approach, the NHS ester group of the molecule is used to anchor it to a surface rich in primary amines (e.g., a material pre-treated with (3-aminopropyl)triethoxysilane). axispharm.commdpi.com This initial reaction forms a stable amide bond, covalently linking the molecule to the substrate. The two terminal azide (B81097) groups are then exposed on the surface, ready for subsequent modification. Pre-synthesized polymers with terminal alkyne groups can then be "clicked" onto these azide moieties, grafting the polymer chains to the surface. This method offers excellent control over the molecular weight and polydispersity of the grafted polymer.

Alternatively, the anchored molecule can serve as an initiation point for a "grafting-from" approach. After the initial immobilization via the NHS ester, the surface-bound azide groups can be used to attach initiators for surface-initiated polymerization. For example, an alkyne-functionalized polymerization initiator can be attached via click chemistry. Monomers are then polymerized directly from the surface, which can lead to a much higher grafting density compared to the "grafting-to" method. nih.gov This combination allows for the creation of dense polymer brushes that can significantly alter the material's surface characteristics. researchgate.net

ApproachDescriptionKey AdvantagesPotential Limitations
Grafting-toThe NHS ester of the linker binds to an amine-functionalized surface. Pre-formed, alkyne-terminated polymers are then attached to the linker's azide groups via click chemistry.- Excellent control over the molecular weight and structure of the grafted polymer.
  • Well-characterized polymers are used.
  • - Lower grafting density due to steric hindrance as polymer chains approach the surface.
    Grafting-fromThe linker is first attached to the surface via its NHS ester. An initiator is then "clicked" to the azide groups, and monomers are polymerized directly from the surface.- High grafting density can be achieved.
  • Formation of thick, dense polymer layers (brushes).
  • - Less control over the molecular weight and polydispersity of the grafted chains.
  • Characterization of surface-bound polymers is more complex.
  • Table 1. Comparison of "Grafting-to" and "Grafting-from" Strategies using this compound.

    Synthesis of Multi-Arm and Star Polymers Employing this compound as a Core

    The synthesis of multi-arm and star polymers is a significant area of polymer chemistry, as these architectures offer unique rheological and physical properties compared to their linear counterparts. This compound can function as a trivalent core for the convergent synthesis of well-defined 3-arm star polymers.

    The synthesis strategy leverages the orthogonal reactivity of the NHS ester and azide groups. axispharm.com First, the NHS ester is reacted with a polymer chain containing a terminal primary amine group (Arm A). This reaction proceeds efficiently under mild conditions to form a stable amide linkage. broadpharm.com The result is a linear polymer chain functionalized with two terminal azide groups. Subsequently, two equivalents of a second polymer with a terminal alkyne group (Arm B) are attached via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click" reaction. nih.govresearchgate.net This highly efficient and specific reaction yields a 3-arm star polymer (A-B2). This method allows for the precise creation of miktoarm stars (where the arms are chemically distinct) with an exact number of arms and tailorable polymerization degrees for each arm. nih.govresearchgate.net

    ArmFunctional GroupReaction TypeResulting Linkage
    Arm 1 Primary Amine (-NH₂)Amine-NHS Ester CouplingAmide Bond
    Arm 2 Terminal AlkyneAzide-Alkyne Click ChemistryTriazole Ring
    Arm 3 Terminal AlkyneAzide-Alkyne Click ChemistryTriazole Ring
    Table 2. Orthogonal Reactions for the Synthesis of a 3-Arm Star Polymer.

    Formation of Cross-Linked Hydrogels and Polymeric Networks via Orthogonal Ligation

    Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water. They are extensively used in tissue engineering, drug delivery, and as scaffolds for cell culture. The formation of stable and biocompatible hydrogels often relies on efficient cross-linking chemistry. This compound is an ideal cross-linker for creating hydrogels through orthogonal ligation strategies. researchgate.net

    Orthogonal ligation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. In this case, the NHS ester can react with amine groups on one polymer backbone, while the two azide groups can react with alkyne groups on another. broadpharm.com

    For example, a hydrogel can be formed by mixing a multi-arm PEG polymer functionalized with primary amines and a separate multi-arm PEG functionalized with alkyne groups in the presence of the this compound linker. The NHS ester will react with the amines, and the azides will react with the alkynes, creating a covalently cross-linked 3D network. nih.gov The use of bioorthogonal "click" chemistry for cross-linking is particularly advantageous as it is highly efficient, proceeds under mild, aqueous conditions, and avoids cytotoxic catalysts or byproducts, making it suitable for encapsulating cells. researchgate.netnih.gov This approach allows for the fabrication of hydrogels with tunable mechanical properties and degradation profiles. purdue.edu

    Preparation of Stimuli-Responsive Materials and Smart Polymers

    Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. rsc.org While the this compound linker is not inherently stimuli-responsive, its utility as a cross-linker or grafting agent allows it to be incorporated into the architecture of smart polymer systems.

    For instance, the linker can be used to cross-link polymers known to exhibit a response to specific stimuli. nih.gov A pH-responsive hydrogel could be synthesized by using the linker to cross-link a polymer containing ionizable amine groups. At low pH, these groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. At higher pH, the groups are deprotonated, the repulsion decreases, and the hydrogel deswells. By controlling the cross-linking density with the linker, the magnitude and kinetics of the swelling response can be precisely tuned.

    Similarly, the linker can be used to graft temperature-responsive polymers, such as Poly(N-isopropylacrylamide) (PNIPAM), onto a surface. mdpi.com Below its lower critical solution temperature (LCST), PNIPAM is hydrophilic and exists as an extended chain. Above the LCST, it becomes hydrophobic and collapses. A surface modified with PNIPAM using the linker could thus switch between being hydrophilic and hydrophobic with small changes in temperature, a property useful for controlling cell adhesion or designing smart surfaces.

    Functionalization of Nanoparticles and Colloidal Systems

    The surface modification of nanoparticles is crucial for their application in biomedicine, as it governs their stability in biological media, circulation time, and interaction with biological targets. uni-marburg.de this compound serves as a powerful tool for the multi-functionalization of nanoparticles and colloidal systems. biochempeg.combroadpharm.com

    The functionalization process typically involves a multi-step approach. First, the nanoparticle surface (e.g., gold or iron oxide nanoparticles) is modified to introduce primary amine groups. uni-marburg.de The this compound linker is then attached to the surface via the reaction between its NHS ester and the surface amine groups. nih.gov This results in a nanoparticle coated with a layer of PEG linkers, each presenting two azide functionalities to the surrounding environment.

    These azide groups act as versatile handles for further modification via click chemistry. axispharm.comnih.gov For example, one azide group could be used to attach a targeting ligand (e.g., an alkyne-modified peptide that recognizes a specific cell receptor), while the other azide group could be used to attach a therapeutic agent or an imaging dye. This strategy allows for the creation of a highly integrated, multifunctional nanoplatform for targeted drug delivery or diagnostics. researchgate.net The PEG spacers in the linker also contribute to the nanoparticle's stability by providing a protective hydrophilic shell that reduces aggregation and non-specific protein binding. researchgate.net

    StepReactionPurpose
    1. Surface Priming Silanization or ligand exchangeIntroduce primary amine groups onto the nanoparticle surface.
    2. Linker Attachment Amine-NHS Ester CouplingCovalently attach the linker to the nanoparticle.
    3. Bio-conjugation Azide-Alkyne Click ChemistryAttach targeting molecules, drugs, or imaging agents to the dual azide groups.
    Table 3. General Strategy for Multifunctional Nanoparticle Surface Modification.

    Development of Novel Coating Technologies for Enhanced Material Properties

    The ability to precisely control surface chemistry is fundamental to the development of advanced coatings for materials used in biomedical devices, marine applications, and high-tech industries. mdpi.com this compound facilitates the development of novel coating technologies by enabling the creation of complex, multi-layered, or mixed polymer brush coatings. biochempeg.com

    By combining the "grafting-to" and "grafting-from" approaches described in section 5.1, highly tailored surfaces can be engineered. For example, a substrate can first be functionalized with the linker. Subsequently, one of the azide groups can be used to "click" on a specific, pre-formed polymer (grafting-to) to provide a base property, such as protein resistance. The second azide group can then be used to initiate the polymerization of a different monomer from the surface (grafting-from) to add a second property, such as lubricity or antimicrobial activity.

    This approach allows for the fabrication of bifunctional surfaces where two distinct types of polymer chains are attached to the same anchoring molecule. Such coatings can provide synergistic effects that are not achievable with single-polymer coatings. The versatility of the click chemistry reaction also means that a wide variety of functional molecules and polymers can be incorporated, opening up new possibilities for creating materials with enhanced performance and complex surface functionalities. biochempeg.commdpi.com

    Advanced Analytical and Spectroscopic Methodologies for Research on N,n Bis Peg1 Azide N Peg2 Nhs Ester and Its Conjugates

    High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Conjugation Products

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of conjugation between the N,N-Bis(PEG1-azide)-N-PEG2-NHS ester linker and a target molecule, such as a protein or peptide. By providing highly accurate mass measurements, HRMS can verify the formation of the desired product and identify the degree of PEGylation.

    Following a conjugation reaction, where the N-hydroxysuccinimide (NHS) ester reacts with a primary amine on a target biomolecule to form a stable amide bond, HRMS is used to measure the mass of the resulting conjugate. The precise mass increase corresponds to the mass of the PEG linker minus the mass of the NHS leaving group. This technique is sensitive enough to distinguish between unconjugated species, mono-PEGylated products, and potentially multi-PEGylated variants, which is crucial for optimizing reaction conditions and ensuring product homogeneity. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers to achieve the necessary resolution and mass accuracy.

    Table 1: Illustrative HRMS Data for Conjugation Verification

    AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Difference (ppm)Inference
    Target Protein15,000.0015,000.053.3Unreacted starting material
    N,N-Bis(PEG1-azide)-N-PEG2-linker1,500.00--Linker mass (for calculation)
    Mono-PEGylated Protein Conjugate16,385.0016,385.106.1Successful conjugation confirmed

    Note: Theoretical mass of the conjugate is calculated as (Mass of Protein) + (Mass of PEG Linker) - (Mass of NHS leaving group). Data is hypothetical.

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Polymer Characterization

    Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical structure of the this compound linker and its conjugates. One-dimensional (1H and 13C) and two-dimensional (2D) NMR techniques are used to confirm the identity and purity of the linker before conjugation and to gain mechanistic insights into the reaction itself.

    For the linker, 1H NMR is used to verify the characteristic signals of the polyethylene glycol (PEG) backbone protons (typically a broad singlet around 3.6 ppm) and to confirm the presence of the terminal azide (B81097) and NHS ester functional groups through their unique chemical shifts. researchgate.net For instance, the methylene protons adjacent to the azide group show a distinct signal. researchgate.net After conjugation to a biomolecule, the disappearance of signals corresponding to the NHS ester provides direct evidence of a successful reaction.

    Advanced NMR techniques offer deeper insights:

    2D NMR (e.g., COSY, HSQC): These techniques are used to resolve complex, overlapping spectra, which is particularly useful for larger conjugates, helping to assign specific proton and carbon signals and confirm connectivity within the molecule.

    Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY is a powerful non-invasive technique that separates NMR signals based on the diffusion coefficient of molecules in solution. It can be used to analyze the polydispersity of the PEG linker and to confirm successful conjugation by observing that the signals from the PEG linker and the target molecule have the same diffusion coefficient, indicating they are part of a single, larger entity.

    Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Reaction Progress and Functional Group Transformations

    Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for monitoring the progress of conjugation reactions by tracking changes in characteristic vibrational frequencies of the functional groups involved. nih.gov The technique allows for real-time or near real-time analysis of the reaction mixture. researchgate.netyoutube.com

    The key transformations monitored during the reaction of this compound with an amine-containing molecule are:

    Disappearance of the NHS Ester: The characteristic carbonyl stretching bands of the NHS ester at approximately 1785 cm⁻¹ and 1740 cm⁻¹ will decrease in intensity as the reaction proceeds.

    Formation of an Amide Bond: A new amide I band will appear around 1640-1650 cm⁻¹, indicating the formation of the stable covalent link between the PEG linker and the target molecule. researchgate.net

    Persistence of the Azide Group: The strong, sharp absorption peak of the azide (N₃) functional group at approximately 2100 cm⁻¹ should remain unchanged, confirming its availability for subsequent "click chemistry" reactions. researchgate.net

    Persistence of the PEG Backbone: The prominent C-O-C ether stretching vibration of the PEG backbone, typically seen around 1100 cm⁻¹, will persist throughout the reaction. researchgate.net

    Table 2: Key FTIR Vibrational Frequencies for Reaction Monitoring

    Functional GroupCharacteristic Wavenumber (cm⁻¹)Observation During Reaction
    Azide (N₃) Stretch~2100Remains constant
    NHS Ester (C=O) Stretch~1785, ~1740Decreases/Disappears
    Amide I (C=O) Stretch~1640Appears/Increases
    PEG Ether (C-O-C) Stretch~1100Remains constant

    Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative Analysis of Labeling Efficiency

    Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are widely used techniques for the quantitative analysis of bioconjugation reactions. axispharm.comuniversityofgalway.ie While the this compound linker itself does not possess a significant chromophore for direct UV-Vis detection at common wavelengths, these methods can be adapted to determine labeling efficiency.

    If the target molecule is a protein, its intrinsic absorbance at 280 nm (due to tryptophan and tyrosine residues) can be used. The concentration of the protein before and after purification from the reaction mixture can be measured to infer the yield of the conjugated product.

    A more direct quantification of labeling efficiency can be achieved through methods that introduce a chromophore or fluorophore. One strategy involves reacting one of the terminal azide groups on the purified PEG conjugate with an alkyne-containing fluorescent dye via a click chemistry reaction. The fluorescence of the resulting product can then be measured and compared against a standard curve of the free dye to accurately determine the concentration of the successfully conjugated PEG linker. Similarly, if the target molecule can be assayed with a colorimetric method (e.g., Bradford or BCA protein assays), the amount of protein in the purified conjugate fraction can be quantified. nih.gov

    Table 3: Hypothetical Data for Labeling Efficiency via Fluorescence

    SampleFluorescence Intensity (a.u.)Calculated Concentration (μM)
    Purified Protein-PEG Conjugate (post-click reaction)45,0004.5
    Initial Protein Concentration-5.0
    Calculated Labeling Efficiency 90%

    Note: Calculation based on a hypothetical standard curve where 10,000 a.u. = 1 μM of fluorescently-labeled PEG.

    Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer Characterization and Conjugate Purity Assessment

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers and assessing the purity of macromolecular conjugates. resolvemass.calabrulez.com This method separates molecules based on their hydrodynamic volume in solution. resolvemass.ca

    For the this compound linker, GPC/SEC is used to determine its molecular weight distribution and polydispersity index (PDI). A narrow PDI is often desired to ensure uniformity in the final conjugates. bgb-info.com

    After the conjugation reaction, GPC/SEC is critical for assessing the purity of the final product. lcms.cz The chromatogram will show distinct peaks corresponding to the high-molecular-weight conjugate, the unreacted target molecule (e.g., protein), and any excess, low-molecular-weight PEG linker. lcms.cz By integrating the areas of these peaks, the purity of the conjugate can be quantified, and the presence of aggregates (which would elute earlier) can be detected. This analysis is essential for process optimization and quality control. lcms.cz

    Table 4: Representative GPC/SEC Elution Data for a Conjugation Mixture

    SpeciesElution Time (min)Relative Peak Area (%)Inference
    Aggregates8.52.1Minor aggregation present
    Protein-PEG Conjugate10.285.4Desired product
    Unreacted Protein12.59.5Incomplete reaction
    Excess PEG Linker15.83.0Residual reactant

    Electron Microscopy Techniques (e.g., TEM, SEM) for Morphological Analysis of Functionalized Materials

    When this compound conjugates are used to functionalize the surface of materials, such as nanoparticles, liposomes, or larger substrates, electron microscopy techniques provide direct visualization of their morphology. unipd.itnih.gov

    Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the size, shape, and dispersity of nanomaterials. researchgate.net For PEG-functionalized nanoparticles, TEM can reveal the core material, and under certain conditions (e.g., with negative staining), it may be possible to visualize the surrounding, less electron-dense PEG layer or "corona." mdpi.commdpi.com This helps confirm that the functionalization process has not induced significant aggregation or degradation of the material. researchgate.net

    Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and topography of larger-scale materials. mdpi.commdpi.com It can show how the PEG-conjugate coating alters the surface texture, for example, by creating a smoother or more uniform surface. mdpi.com This is valuable for evaluating the quality of functionalized medical devices or sensor surfaces.

    Table 5: Morphological Observations from Electron Microscopy

    TechniqueUnfunctionalized NanoparticlesPEG-Conjugate Functionalized Nanoparticles
    TEMAverage diameter 100 nm, some aggregation noted.Average diameter 105 nm, significantly improved particle dispersion.
    SEMRough, irregular surface topography.Smoother, more uniform surface observed.

    Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties of Functionalized Interfaces

    Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the nanoscale properties of surfaces functionalized with this compound conjugates. It provides three-dimensional topographical images with very high resolution and can also probe local mechanical properties. uakron.edu

    In imaging mode, AFM can visualize the polymer layer on a substrate, revealing information about film thickness, uniformity, and surface roughness. nih.govresearchgate.net This is crucial for applications where a continuous and defect-free PEG layer is required to, for example, prevent non-specific protein adsorption. nih.gov

    In force spectroscopy mode, the AFM tip is indented into and retracted from the surface to generate force-distance curves. nih.gov From these curves, important mechanical properties of the functionalized layer can be quantified:

    Elastic Modulus: Provides a measure of the stiffness of the PEG layer. acs.org

    Adhesion Forces: Measures the interaction forces between the AFM tip and the functionalized surface.

    Polymer Brush Length: The extension of individual PEG chains can be measured by pulling them from the surface. jku.at

    These measurements are vital for understanding how the functionalized surface will interact with its biological environment.

    Table 6: Sample AFM Data for a Functionalized Silicon Wafer

    PropertyBare Silicon WaferPEG-Functionalized Wafer
    Surface Roughness (RMS)0.2 nm0.8 nm
    Elastic Modulus (kPa)> 1 GPa~15 kPa
    Adhesion Force (nN)5.2 nN0.5 nN

    Flow Cytometry for Assessing Cell Surface and Vesicle Functionalization

    Flow cytometry is a laser-based analytical technique used for the counting, sorting, and analysis of microscopic particles, such as cells and vesicles, suspended in a fluid stream. scholaris.ca This methodology is exceptionally well-suited for quantifying the successful surface functionalization of cells and extracellular vesicles (EVs) with this compound. By measuring the fluorescence intensity of individual particles, flow cytometry provides robust, quantitative data on the efficiency and homogeneity of the conjugation process at a single-particle level. nih.gov

    The core principle involves a two-step process. First, the N-hydroxysuccinimide (NHS) ester group of the PEG linker reacts with primary amine groups present on the surface proteins of cells or vesicles, forming stable amide bonds. This step covalently attaches the linker, exposing its two terminal azide groups on the surface. Second, these azide groups are detected via a bioorthogonal "click" chemistry reaction, typically a strain-promoted azide-alkyne cycloaddition (SPAAC), with a fluorescently-labeled probe containing a cyclooctyne (B158145) moiety (e.g., DBCO-Fluorophore). The resulting fluorescence of each cell or vesicle is then measured by the flow cytometer.

    Analysis of Cell Surface Functionalization

    For cell surface analysis, a single-cell suspension is required, which for adherent cell lines may involve enzymatic detachment using trypsin. nih.gov Following conjugation with this compound and subsequent reaction with a fluorescent click chemistry partner, the cells are analyzed. The flow cytometer measures the fluorescence emitted by each cell as it passes through the laser beam. The data is typically presented as a histogram, where the shift in fluorescence intensity of the treated cell population relative to control groups indicates successful functionalization.

    Key parameters obtained from this analysis include the percentage of fluorescently-labeled (functionalized) cells and the mean fluorescence intensity (MFI), which correlates with the density of azide groups on the cell surface. nih.gov

    Research Findings:

    Studies involving similar azide-functionalized linkers have demonstrated the utility of flow cytometry in confirming and quantifying cell surface modification. For instance, Lewis lung carcinoma (LL2) cells metabolically engineered to express surface azido-sugars and subsequently labeled using click chemistry showed a significant increase in MFI compared to control cells. nih.gov The MFI can be tracked over time to determine the kinetics of the labeling reaction. nih.gov It is crucial to include proper controls, such as cells not treated with the PEG-azide linker but incubated with the fluorescent probe, to account for non-specific binding. nih.gov

    Table 1: Hypothetical Flow Cytometry Data for Cell Surface Functionalization with this compound
    Sample ConditionDescriptionPercentage of Fluorescent Cells (%)Mean Fluorescence Intensity (MFI) (Arbitrary Units)
    Control 1 (Unlabeled Cells)Cells only, no linker or fluorescent probe.0.550
    Control 2 (Probe Only)Cells treated with DBCO-Fluor 488 only.1.2150
    Control 3 (Linker Only)Cells treated with this compound only.0.880
    Test SampleCells treated with this compound followed by DBCO-Fluor 488.98.58,500

    Analysis of Extracellular Vesicle (EV) Functionalization

    Analyzing nanoparticles like EVs via flow cytometry presents unique challenges due to their small size (typically 50-150 nm), which is often near the detection limit of standard instruments. nih.gov This can lead to difficulties in resolving the vesicles from instrumental noise.

    To overcome this, a common and effective strategy is bead-based flow cytometry. nih.govmdpi.com In this approach, EVs are first immobilized on the surface of larger (micrometer-sized) beads. The functionalization process can be performed either before or after immobilization. The beads are then subjected to the click reaction with the fluorescent probe and analyzed. The fluorescence of the bead now serves as a proxy for the cumulative fluorescence of the attached, functionalized vesicles.

    Research Findings:

    Bead-based flow cytometry has been successfully employed to confirm the surface conjugation of various molecules onto EVs. mdpi.com This method allows for a semi-quantitative analysis of the conjugated molecules. For example, beads coated with an antibody against a common EV marker (like CD63) can be used to capture vesicles from a sample. After functionalization with this compound and fluorescent labeling, the increase in the beads' MFI directly reflects the successful modification of the vesicle surfaces.

    Table 2: Hypothetical Data from Bead-Based Flow Cytometry for EV Functionalization Assessment
    Sample ConditionDescriptionMean Fluorescence Intensity (MFI) of Beads (Arbitrary Units)
    Control 1 (Beads Only)Anti-CD63 beads with no EVs or reagents.110
    Control 2 (Beads + Unmodified EVs)Beads incubated with unmodified EVs, then with DBCO-Fluor 488.250
    Control 3 (Beads + Modified EVs, No Probe)Beads incubated with EVs pre-functionalized with the PEG-azide linker.180
    Test SampleBeads incubated with EVs pre-functionalized with the PEG-azide linker, followed by reaction with DBCO-Fluor 488.12,300

    Theoretical and Computational Studies on N,n Bis Peg1 Azide N Peg2 Nhs Ester and Its Reactivity

    Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for elucidating the reaction mechanisms of the functional groups on N,N-Bis(PEG1-azide)-N-PEG2-NHS ester. These calculations provide detailed information about the energetics of reaction pathways, the structure of transition states, and the influence of catalysts and solvents.

    The two primary reactions of this trifunctional linker are the N-hydroxysuccinimide (NHS) ester reaction with primary amines and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". interchim.fr

    NHS Ester Aminolysis: The reaction of the NHS ester with a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein) proceeds via a nucleophilic acyl substitution mechanism. DFT calculations can model this process to determine the activation energy barrier. Studies on analogous reactions, such as the Menshutkin-like reaction between mesylate esters and ammonia, show that polar solvents stabilize the transition state and ionic products, thereby accelerating the reaction rate. nih.gov DFT methods can predict these activation barriers, suggesting which reaction conditions would be most favorable. nih.govchemrxiv.org For example, calculations can quantify the energy decrease as reactants form ion pairs, which are often stabilized by strong hydrogen bonds. nih.gov

    Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is mechanistically complex, involving multiple steps with copper(I) acetylide intermediates. nih.gov DFT studies have been crucial in mapping out the reaction pathway and have revealed that the mechanism can involve dinuclear copper intermediates, which lower the activation barrier compared to a mononuclear pathway. nih.gov These calculations can identify the rate-determining step and analyze the geometry of the transition state, where the new carbon-nitrogen bond begins to form. nih.gov The choice of ancillary ligands for the copper catalyst also significantly impacts reactivity, and DFT can help rationalize these effects by modeling the stability and electronic properties of different copper-ligand complexes. rsc.org

    Reaction StepComputational MethodKey Finding
    NHS Ester ActivationDFT (B3LYP/6-31+G**)Calculation of activation energy barriers for amine coupling.
    NHS Ester Solvent EffectsPCM/B3LYPPolar solvents stabilize the transition state, lowering the activation barrier. nih.gov
    CuAAC MechanismDFTElucidation of a multi-step pathway involving copper acetylide intermediates. nih.gov
    CuAAC Transition StateDFTIdentification of a dinuclear copper transition state that lowers the overall activation energy. nih.gov

    Computational Modeling of Bioconjugation Efficiency and Site Selectivity

    Computational models can be used to predict the efficiency and selectivity of the bioconjugation reactions involving this compound, providing a rational basis for optimizing experimental conditions.

    Modeling CuAAC Reactivity: The efficiency of the CuAAC reaction depends on the accessibility of the azide (B81097) groups and the effectiveness of the copper catalyst. Steric hindrance from the PEG chains or the attached biomolecule can influence the rate at which the azide can react with an alkyne-modified partner. Computational models can assess the steric accessibility of the azide termini in different conformational states of the PEG linker.

    Modeling ApproachTarget ReactionKey ParametersPredicted Outcome
    Kinetic ModelingAmine-NHS EsterReagent concentrations, flow rate, reaction time. nih.govConjugation completion time, surface density. nih.gov
    pKa PredictionAmine-NHS EsterLocal electrostatic environment of amine groups.Site-specific reactivity of lysine residues.
    Quantum DescriptorsAmine-NHS EsterDFT-calculated atomic charges, orbital energies. nih.govCorrelation with experimental reaction rates. nih.gov
    Steric Accessibility AnalysisAzide-Alkyne (CuAAC)Solvent-accessible surface area of azide groups.Likelihood of successful cycloaddition reaction.

    Docking Studies of Functionalized Ligands to Biomolecular Targets

    Once this compound is conjugated to a biologically active molecule (a ligand), molecular docking can be employed to predict how the resulting conjugate binds to its biomolecular target, such as a protein receptor or enzyme active site.

    Molecular docking algorithms explore the vast conformational space of the ligand within the target's binding site, calculating a "docking score" to estimate the binding affinity for different poses. nih.gov A key challenge when docking PEGylated ligands is the high flexibility of the PEG chains. This flexibility dramatically increases the number of possible conformations that must be evaluated, making the computational search more complex.

    Docking studies can answer several critical questions:

    Binding Mode: Does the conjugated ligand adopt a similar binding pose to the unconjugated molecule?

    Affinity: How does the presence of the PEG linker affect the binding affinity? Does it create favorable new interactions or unfavorable steric clashes?

    Key Interactions: What are the specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions that stabilize the complex? nih.gov

    These studies are vital for rational drug design, helping to determine the optimal length and attachment point for a PEG linker to ensure that the functionalized ligand retains its biological activity. For example, docking can reveal if the PEG linker positions the ligand correctly in an enzyme's active site or if it obstructs access, thereby reducing efficacy. nih.govarxiv.org

    Docking Study ComponentDescriptionExample Metric/Output
    Scoring Function Estimates the binding free energy of a given ligand pose.Docking Score (e.g., in kcal/mol). nih.gov
    Search Algorithm Explores possible ligand conformations and orientations within the binding site.Final predicted 3D binding pose.
    Interaction Analysis Identifies specific non-covalent interactions between the ligand and the target.List of hydrogen bonds, interacting residues. nih.gov
    Flexibility Handling Accounts for the conformational freedom of the ligand (and sometimes the target).Ensemble of low-energy docked conformations.

    Coarse-Grained Simulations for Polymer Network Formation and Swelling Behavior

    While all-atom MD simulations provide high-resolution detail, they are computationally too expensive to model large-scale phenomena like the formation of a hydrogel network. For this purpose, coarse-grained (CG) simulations are employed. In a CG model, groups of atoms (e.g., a few PEG repeat units) are represented as single "beads," drastically reducing the number of particles in the system and allowing for simulations over much longer length and time scales. nih.gov

    The N,N-Bis(PEG1-azide) functionality allows this molecule to act as a cross-linker. When mixed with a molecule containing at least two alkyne groups, a polymer network can be formed via the CuAAC reaction, potentially leading to a hydrogel. CG simulations are ideal for studying this process.

    Key applications of CG simulations in this context include:

    Network Formation: Simulating the self-assembly and cross-linking of thousands of PEG molecules to observe the emergence of a macroscopic polymer network. mdpi.com

    Structural Properties: Characterizing the resulting network's topology, including pore size distribution, cross-link density, and polymer chain entanglement.

    Mechanical Properties: Predicting the mechanical behavior of the hydrogel by simulating its response to deformation (e.g., tensile stress), which can provide stress-strain curves and elastic moduli. mdpi.com

    Swelling Behavior: Modeling the interaction of the polymer network with a large number of solvent beads to predict the equilibrium swelling ratio of the hydrogel.

    CG force fields, such as the popular MARTINI model, are often parameterized to reproduce the properties of the underlying chemical structures, ensuring that the simulations are physically meaningful. rsc.orgacs.org

    Simulation TypeObjectiveKey Outputs
    Self-Assembly Model the cross-linking process of bifunctional PEG linkers.Network topology, cross-link density. mdpi.com
    Mechanical Testing Predict the mechanical response of the formed hydrogel network.Stress-strain curves, Young's modulus. mdpi.com
    Swelling Simulation Determine the equilibrium water content of the hydrogel.Swelling ratio, solvent distribution.
    Microstructure Analysis Characterize the physical structure of the polymer network.Model density, degree of crystallinity, lamellar orientation. mdpi.com

    Challenges and Limitations in the Research Application of N,n Bis Peg1 Azide N Peg2 Nhs Ester

    Challenges in Achieving Quantitative and Site-Specific Functionalization in Complex Biomolecular Systems

    Achieving quantitative and site-specific functionalization of complex biomolecules such as proteins and antibodies with N,N-Bis(PEG1-azide)-N-PEG2-NHS ester presents a significant challenge. The NHS ester moiety of the linker is designed to react with primary amines, which are abundantly present on the surface of proteins in the form of lysine (B10760008) residues and the N-terminus of polypeptide chains. precisepeg.combiochempeg.comwindows.net This multiplicity of potential reaction sites makes it difficult to control the exact location and number of linker molecules that attach to a single protein molecule. The result is often a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs), which can lead to inconsistencies in therapeutic efficacy and pharmacokinetics. purepeg.com

    The reactivity of individual amine groups on a protein can vary significantly due to local environmental factors such as steric hindrance, pKa, and accessibility. This differential reactivity further complicates attempts to achieve site-specific modification. While reaction conditions can be optimized to favor certain sites, achieving complete control and a homogenous product remains a formidable task. The inherent complexity of large biomolecular systems, with their intricate three-dimensional structures, poses a significant barrier to predictable and precise chemical modification. nih.gov

    Potential for Off-Target Reactions and Side Product Formation

    The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines, but it is not entirely specific. glenresearch.com Off-target reactions with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, can occur. researchgate.net While the resulting esters and thioesters from these reactions are generally less stable than the desired amide bond and can be hydrolyzed or displaced by amines, their transient formation can consume the linker and lead to a complex mixture of products. glenresearch.com

    The most significant side reaction is the hydrolysis of the NHS ester itself, which is in direct competition with the aminolysis reaction. nih.gov This hydrolysis is particularly problematic in aqueous buffers, which are necessary to maintain the stability and activity of most biomolecules. nih.gov The rate of hydrolysis increases with pH, creating a narrow experimental window for efficient conjugation. biochempeg.com The formation of these side products not only reduces the yield of the desired conjugate but also complicates the purification process, requiring sophisticated analytical techniques to separate the desired product from a mixture of closely related species.

    Stability and Hydrolytic Degradation of the NHS Ester Moiety Under Various Experimental Conditions

    The stability of the NHS ester moiety is a critical factor that dictates the efficiency of the conjugation reaction. NHS esters are susceptible to hydrolysis, a process that cleaves the ester bond and renders the linker incapable of reacting with the target amine. thermofisher.com The rate of hydrolysis is highly dependent on the pH of the reaction buffer, with the half-life of NHS esters decreasing significantly as the pH increases above neutral. While a slightly basic pH (7.2–8.5) is often used to ensure that the target primary amines are deprotonated and thus more nucleophilic, this also accelerates the competing hydrolysis reaction.

    The temperature and the composition of the buffer can also influence the stability of the NHS ester. The presence of competing nucleophiles in the reaction mixture, other than the target amine, will also reduce the efficiency of the desired reaction. glenresearch.com Due to this inherent instability, solutions of NHS ester-containing linkers should be prepared immediately before use, and stock solutions should not be stored for extended periods. windows.net The hydrolytic instability of the NHS ester remains a major kinetic competitor to the desired aminolysis, particularly at low protein concentrations or when the target amine is sterically hindered.

    Table 1: Factors Affecting NHS Ester Stability and Reactivity
    FactorEffect on NHS EsterRecommended Conditions for Bioconjugation
    pHIncreased pH leads to faster hydrolysis of the NHS ester but also increases the nucleophilicity of primary amines.A compromise pH of 7.2-8.5 is typically used to balance amine reactivity and NHS ester stability.
    TemperatureHigher temperatures can increase the rate of both the desired reaction and the hydrolysis of the NHS ester.Reactions are often carried out at room temperature or on ice to minimize hydrolysis.
    Buffer CompositionBuffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester. windows.netAmine-free buffers such as phosphate-buffered saline (PBS) are recommended. windows.net
    Concentration of ReactantsLower concentrations of the target biomolecule can favor hydrolysis of the NHS ester over the desired conjugation reaction. Higher concentrations of the biomolecule can improve conjugation efficiency.

    Impurities and Purity Assessment in Synthesized Multi-Functional Linkers

    The synthesis of a multi-functional linker like this compound is a multi-step process that can generate a variety of impurities and byproducts. These can include incompletely reacted intermediates, side products from competing reactions, and oligomers of the PEG chains. The presence of even small amounts of these impurities can have a significant impact on the subsequent conjugation reaction, leading to the formation of undefined products and making it difficult to determine the precise composition of the final conjugate.

    The structural similarity between the desired product and potential impurities makes purification challenging. Conventional purification techniques may not be sufficient to achieve the high level of purity required for biomedical applications. Furthermore, the polydispersity of the PEG chains can introduce additional heterogeneity into the linker population, further complicating the characterization of the final conjugate. acs.org Rigorous analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for assessing the purity of the synthesized linker and ensuring the quality and reproducibility of the subsequent bioconjugation.

    Scalability Issues for Gram-Scale Synthesis of Complex PEG Derivatives

    The transition from laboratory-scale synthesis to gram-scale production of complex PEG derivatives like this compound is often a significant hurdle. acs.org The multi-step nature of the synthesis, coupled with the need for stringent purification at each step, can make the process time-consuming and expensive. acs.org Reactions that are efficient on a small scale may not be directly transferable to a larger scale without significant optimization.

    Challenges in scalability include maintaining consistent reaction conditions, ensuring efficient mixing, and managing heat transfer in larger reaction vessels. The purification of large quantities of the final product can also be problematic, often requiring specialized chromatographic equipment and large volumes of solvents. These scalability issues can limit the availability of complex PEG linkers for large-scale applications, such as the production of therapeutic antibody-drug conjugates. biochempeg.com Recent advancements in synthetic methodologies, such as iterative exponential growth strategies, are being explored to address these challenges and improve the efficiency of scalable monodisperse PEG derivative synthesis. acs.org

    Control Over Intermolecular vs. Intramolecular Reactions in Multi-Functionalization

    The presence of two reactive azide (B81097) groups and one NHS ester on the this compound linker introduces the possibility of both intermolecular and intramolecular reactions. Intermolecular reactions involve the linker reacting with multiple biomolecules, leading to the formation of cross-linked aggregates. In contrast, an intramolecular reaction would involve the linker reacting with two different sites on the same biomolecule.

    Controlling the balance between these two reaction pathways is crucial for achieving the desired product. The outcome is influenced by a variety of factors, including the concentration of the reactants, the flexibility and length of the PEG chains, and the spatial arrangement of reactive groups on the target biomolecule. At high concentrations of the biomolecule, the likelihood of intermolecular cross-linking increases. Conversely, a flexible linker and appropriately spaced reactive sites on the biomolecule may favor intramolecular conjugation. The competition between these pathways can lead to a heterogeneous product mixture, and careful optimization of reaction conditions is required to favor the desired outcome. nih.gov

    Future Research Directions and Emerging Paradigms in the Field of Multi Functional Linkers

    Development of Novel Orthogonal Chemistries Complementary to Azide (B81097) and NHS Ester Functionalities

    The power of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester lies in its possession of two chemically distinct reactive groups. The NHS ester reacts readily with amines, while the azide groups participate in bioorthogonal reactions, most notably copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. axispharm.comnih.gov Future research will focus on expanding this toolbox by developing and incorporating additional, mutually orthogonal chemistries. This would allow for the sequential or simultaneous conjugation of even more components in a highly controlled manner.

    The concept of "orthogonality" is critical; each chemical reaction must proceed with high efficiency and selectivity without interfering with the other reactive groups present on the linker or the target molecules. researchgate.netresearchgate.net For instance, a fourth unique functionality could be added to the core structure of the linker, enabling a "quadruple-labeling" strategy. Research is ongoing to identify and optimize reactions that are orthogonal to both azide and amine chemistry. researchgate.net Examples include inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines and strained alkenes, Staudinger ligations, or photo-inducible reactions. nih.gov The integration of these novel chemistries would transform linkers like this compound into even more powerful platforms for creating highly complex and functional molecular constructs.

    Table 1: Comparison of Potential Orthogonal Ligation Chemistries
    Reaction NameReactive PartnersKey FeaturesOrthogonality to Azide/NHS Ester
    Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, bioorthogonal, fast kinetics.Uses the azide group; orthogonal to NHS ester chemistry.
    Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + Strained Alkene (e.g., Trans-cyclooctene)Extremely fast kinetics, bioorthogonal. nih.govCompletely orthogonal to both azide and NHS ester functionalities.
    Oxime/Hydrazone LigationAldehyde/Ketone + Aminooxy/HydrazineForms a stable C=N bond; reaction is reversible under acidic conditions. nih.govnih.govGenerally orthogonal, though pH sensitivity needs consideration.
    Staudinger LigationAzide + PhosphineForms a stable amide bond; traceless versions exist. nih.govyoutube.comUses the azide group; orthogonal to NHS ester chemistry.
    Thiol-Maleimide Michael AdditionThiol (Cysteine) + MaleimideHighly efficient and specific for thiols at neutral pH.Completely orthogonal to both azide and NHS ester functionalities.

    Integration of this compound into Stimuli-Responsive and Adaptable Systems

    A significant frontier in drug delivery and "smart" materials is the development of systems that can respond to specific environmental cues. nih.gov These stimuli can include changes in pH, redox potential, enzyme concentration, or exposure to light. nih.govsymeres.com The this compound linker can be a critical component in the design of such systems.

    While the linker itself is stable, it can be used to connect components via cleavable bonds. For example, a therapeutic payload could be attached to one of the azide groups through a linker containing a disulfide bond. This disulfide is stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, triggering the release of the drug. nih.gov Similarly, pH-sensitive linkers, such as those based on hydrazones or acetals, could be incorporated to release cargo in the acidic environment of a tumor or an endosome. nih.govnih.gov Future work will involve designing derivatives of the core N,N-Bis(PEG-azide)-N-PEG-NHS ester structure where the PEG arms themselves are attached via stimuli-responsive linkages, allowing the entire architecture to be disassembled on command. nih.gov

    Table 2: Examples of Stimuli-Responsive Linkages for Integration
    StimulusCleavable Linkage ExampleMechanism of ActionPotential Integration Strategy
    Redox Potential (e.g., intracellular glutathione)Disulfide BondReduction of the S-S bond to two thiols.Connect a payload to an azide group via a disulfide-containing moiety.
    Low pH (e.g., endosome/lysosome)Hydrazone, AcetalAcid-catalyzed hydrolysis of the linker. nih.govUse a pH-sensitive linker to attach a targeting ligand to the NHS ester.
    Specific Enzymes (e.g., cathepsins in tumors)Peptide Sequence (e.g., Val-Cit)Proteolytic cleavage of the peptide bond.Incorporate a protease-cleavable peptide between the NHS ester and a biomolecule.
    Light (UV or IR)Nitrobenzyl EtherPhotolytic cleavage of the ether bond.Attach a caged molecule to an azide group that is released upon light exposure.

    High-Throughput Screening and Automation in Bioconjugation and Materials Synthesis

    The development of new therapeutics and materials often requires the synthesis and testing of large libraries of compounds to identify candidates with optimal properties. High-throughput screening (HTS) and laboratory automation are essential for this process. njbio.comnih.gov The multi-functional nature of this compound makes it an ideal scaffold for HTS approaches.

    Using automated liquid handling systems, the linker can be used in parallel synthesis workflows. nih.gov For instance, a specific antibody could be reacted with the NHS ester in a microplate well. Subsequently, a diverse library of small molecules or peptides containing alkyne groups could be added to the wells to react with the two azide groups. This would rapidly generate a large library of antibody-drug conjugates (ADCs) with different drug combinations or a 2:1 drug-to-linker ratio. njbio.com This automated approach significantly accelerates the discovery process, allowing for the rapid screening of parameters like conjugation efficiency, drug-to-antibody ratio (DAR), and biological activity. njbio.comnih.gov

    Advanced Characterization Techniques for In Situ Monitoring of Functionalization Processes

    As increasingly complex molecules are synthesized using multi-functional linkers, advanced analytical techniques are required to characterize the products and monitor the reactions in real time. Traditional methods often analyze the final product, but in situ (in place) and operando (in operation) techniques can provide dynamic information about the conjugation process as it happens. mdpi.com

    Future research will focus on applying techniques like in situ Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy to monitor the disappearance of the azide and NHS ester peaks and the appearance of new peaks corresponding to product formation. mdpi.com Advanced mass spectrometry methods, such as top-down mass spectrometry coupled with trapped ion mobility spectrometry (TIMS), can provide detailed information on the final conjugate, including the precise location of modifications and the distribution of different species. researchgate.net Techniques like differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) can be used to characterize the thermal stability and binding affinity of the resulting conjugates, providing crucial data for development. tainstruments.com These methods are essential for ensuring the quality, consistency, and performance of materials and bioconjugates prepared with the this compound linker.

    Role of this compound in Hierarchical Self-Assembly of Advanced Materials

    Hierarchical self-assembly is a process where simple molecular building blocks organize into well-defined, complex structures with multiple levels of order. nih.gov This "bottom-up" approach is a powerful strategy for creating advanced functional materials. The defined, multi-valent structure of this compound makes it a powerful tool for directing such assembly.

    By selectively functionalizing the three reactive arms of the linker with different molecular entities, researchers can program the interactions that drive self-assembly. For example, the NHS ester could be attached to a central scaffold, while the two azide groups are functionalized with molecules that have complementary binding partners, leading to the formation of specific nanostructures. The PEG chains contribute to the solubility and spacing of the components, influencing the final architecture. researchgate.net This strategy could be used to create novel hydrogels for tissue engineering, functionalized nanoparticles for targeted delivery, or ordered arrays on surfaces for biosensor applications. The linker acts as a "node," precisely controlling the connectivity and spatial arrangement of the building blocks within the hierarchical structure.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.